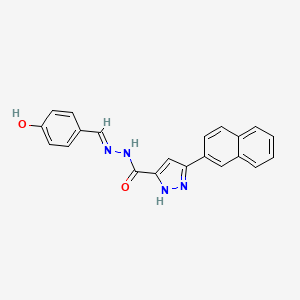

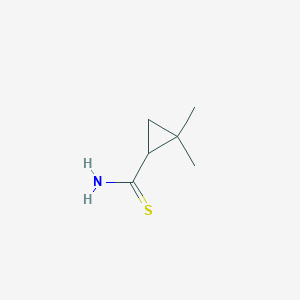

![molecular formula C5H12Cl2N4O B2981216 [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride CAS No. 2460755-15-9](/img/structure/B2981216.png)

[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride” is a chemical compound with the CAS Number: 2460755-15-9 . It has a molecular weight of 215.08 . The IUPAC name for this compound is (1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C5H10N4O.2ClH/c6-1-2-9-3-5 (4-10)7-8-9;;/h3,10H,1-2,4,6H2;2*1H . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, more specific physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Drug Discovery

1,2,3-Triazoles, including derivatives like our compound of interest, are known for their broad applications in drug discovery. They are structurally similar to amide bonds, which allows them to mimic the E or Z amide bond conformation. This feature, combined with their high chemical stability and hydrogen bonding ability, makes them valuable scaffolds in medicinal chemistry. They are used in the development of various drugs, such as anticonvulsants like Rufinamide, broad-spectrum antibiotics like cefatrizine, anticancer agents like carboxyamidotriazole, and β-lactam antibiotics like tazobactam .

Organic Synthesis

In organic synthesis, 1,2,3-triazoles serve as versatile intermediates. They are involved in various synthetic methodologies, including Huisgen 1,3-dipolar cycloaddition and metal-catalyzed 1,3-dipolar cycloaddition. These reactions are crucial for constructing complex molecules with high precision and efficiency, making our compound a valuable player in the synthesis of diverse organic structures .

Polymer Chemistry

The triazole ring is a key component in the design of polymers due to its aromatic character and strong dipole moment. It contributes to the stability and functionality of polymers, which are used in a wide array of applications, from industrial materials to biomedical devices. The incorporation of triazole derivatives can enhance the mechanical properties and thermal stability of polymers .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used for their ability to engage in hydrogen bonding and π-stacking interactions. These interactions are fundamental for the self-assembly of molecules into larger, organized structures. Our compound can be utilized to create complex architectures with specific functions, such as molecular recognition, catalysis, and transport .

Bioconjugation

Bioconjugation involves attaching two molecules together for biological applications. 1,2,3-Triazoles are often used in this field due to their stability and reactivity. They can link biomolecules like proteins, nucleic acids, and carbohydrates, which is essential for developing targeted therapies, diagnostics, and research tools .

Fluorescent Imaging

The triazole ring’s electronic properties make it suitable for fluorescent imaging applications. Derivatives like “[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride” can be used as fluorescent probes or tags in biological systems, allowing researchers to visualize and track biological processes in real-time with high specificity and sensitivity .

Materials Science

Lastly, in materials science, 1,2,3-triazoles contribute to the development of new materials with unique properties. They can be used to create advanced composites, coatings, and electronic materials. Their robustness and versatility enable the creation of materials with improved performance for various technological applications .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

The future directions for the study of “[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride” and similar compounds could involve further exploration of their potential anticancer activities . Additionally, more research could be done to understand the mechanism of action of these compounds and their potential applications in other areas of medicine and chemistry.

Wirkmechanismus

Target of Action

Triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that triazole compounds can form hydrogen bonds with different targets, which can lead to changes in the function of these targets .

Biochemical Pathways

Triazole derivatives are known to be involved in a wide range of biochemical processes .

Pharmacokinetics

It’s known that the ability of triazole compounds to form hydrogen bonds can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Triazole derivatives have been shown to exhibit a range of biological activities, including anticancer properties .

Action Environment

It’s known that the compound should be stored at room temperature .

Eigenschaften

IUPAC Name |

[1-(2-aminoethyl)triazol-4-yl]methanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O.2ClH/c6-1-2-9-3-5(4-10)7-8-9;;/h3,10H,1-2,4,6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWAZHIPJFQFQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCN)CO.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

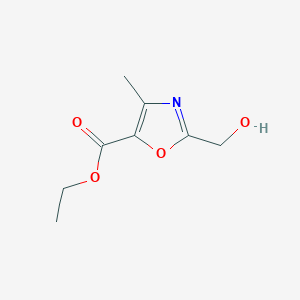

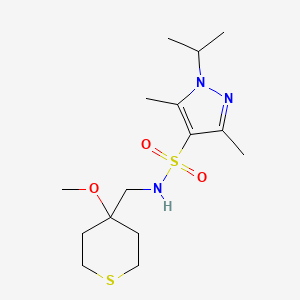

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)

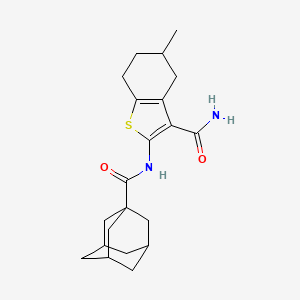

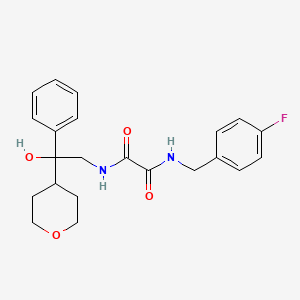

![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)

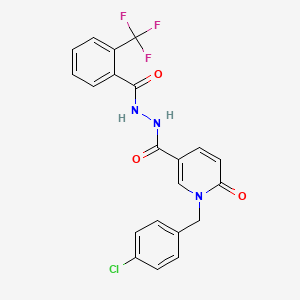

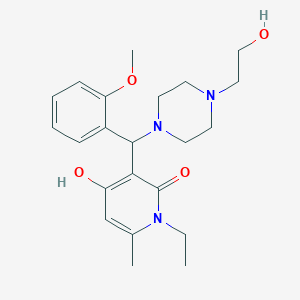

![6-Cyclopropyl-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2981148.png)

![4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B2981152.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2981155.png)